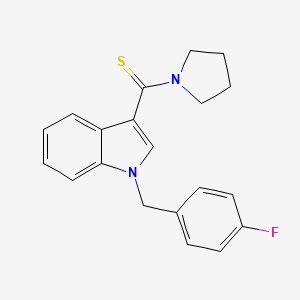
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPI or diphenyleneiodonium, and it is a potent inhibitor of flavoproteins, which are enzymes involved in various biochemical reactions. DPI has been used extensively in research to understand the mechanism of action of flavoproteins and their role in various physiological processes.
作用机制
DPI works by inhibiting the activity of flavoproteins, which are enzymes that contain flavin adenine dinucleotide (FAD) as a cofactor. Flavoproteins are involved in various biochemical reactions, including electron transfer, redox reactions, and oxygen sensing. DPI binds to the FAD cofactor of flavoproteins and prevents the transfer of electrons, thereby inhibiting their activity.
Biochemical and Physiological Effects
DPI has been shown to have various biochemical and physiological effects. One of the major effects of DPI is its ability to inhibit the activity of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. This inhibition of NADPH oxidase activity by DPI has been shown to reduce oxidative stress and inflammation in various disease models.
实验室实验的优点和局限性
One of the major advantages of using DPI in lab experiments is its potency as an inhibitor of flavoproteins. DPI has been shown to be a highly effective inhibitor of flavoproteins, and it can be used in very low concentrations to achieve significant inhibition. However, one of the limitations of using DPI in lab experiments is its potential toxicity. DPI has been shown to be toxic to cells at high concentrations, and care must be taken to ensure that the concentration used in experiments is not toxic to the cells.
未来方向
There are several future directions for research on DPI. One of the major areas of research is the development of new inhibitors of flavoproteins that are less toxic than DPI. Another area of research is the identification of new targets for DPI and other flavoprotein inhibitors. Finally, research is needed to understand the role of flavoproteins in various physiological processes and their potential as therapeutic targets for various diseases.
Conclusion
In conclusion, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)propanamide, or DPI, is a potent inhibitor of flavoproteins that has gained significant attention in scientific research due to its potential applications in various fields. DPI has been used extensively in research to understand the mechanism of action of flavoproteins and their role in various physiological processes. While DPI has several advantages as a research tool, care must be taken to ensure that it is not toxic to cells at high concentrations. There are several future directions for research on DPI, including the development of new inhibitors of flavoproteins and the identification of new targets for DPI and other flavoprotein inhibitors.
合成方法
The synthesis of DPI involves the reaction of 4-phenylphthalic anhydride with propionyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then treated with iodine in the presence of sodium hydroxide to yield N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)propanamide. This synthesis method has been widely used in research laboratories to produce DPI in large quantities for various applications.
科学研究应用
DPI has been extensively used in scientific research due to its potential applications in various fields. One of the major applications of DPI is in understanding the mechanism of action of flavoproteins, which are enzymes involved in various biochemical reactions. DPI is a potent inhibitor of flavoproteins, and it has been used to study the role of these enzymes in various physiological processes such as cell signaling, energy metabolism, and oxidative stress.
属性
IUPAC Name |
N-(1,3-dioxo-2-phenylisoindol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-15(20)18-11-8-9-13-14(10-11)17(22)19(16(13)21)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKQPEFQWAZUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5753623.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5753636.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5753641.png)

![N-[1-(4-chlorophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5753661.png)
![N-[2-(4-morpholinyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5753665.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753680.png)


![ethyl 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5753713.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}benzenecarboximidamide](/img/structure/B5753718.png)
![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)
